o-Cresol

描述

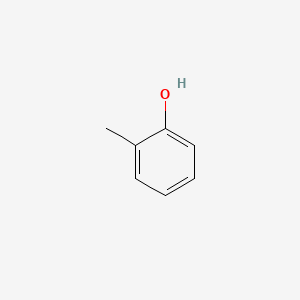

This compound is a cresol that is phenol substituted by a methyl group at position 2. It is a minor urinary metabolite of toluene. It has a role as a human xenobiotic metabolite.

This compound is a natural product found in Artemisia macrocephala, Daphne odora, and other organisms with data available.

This compound is a minor urinary metabolite of toluene, a widely used chemical with neurotoxicological properties. (A7726). This compound is used commercially as a disinfectant. Exposure may occur by inhalation, by cutaneous adsorption or by oral ingestion. This compound denature and precipitate cellular proteins and thus may rapidly cause poisoning. This compound is metabolized by conjugation and oxidation. Ingestion of this compound cause intense burning of mouth and throat, followed by marked abdominal pain and distress. The minimum lethal dose of cresol by mouth is about 2 g. (A5610).

2-Methylphenol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

属性

IUPAC Name |

2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25134-02-5, Array | |

| Record name | Phenol, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25134-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocresol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021808 | |

| Record name | o-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water., Liquid; Other Solid, Solid or liquid with a phenolic odor; Darkens with age and exposure to light and air; mp = 30 deg C; [Merck Index] Colorless solid; [ICSC] Colorless, yellow to yellowish-brown, or pink liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pale brown crystals, White crystals with a sweet, tarry odor. [Note: A liquid above 88 °F.] | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

376 °F at 760 mmHg (EPA, 1998), 191.0 °C, 191.00 to 192.00 °C. @ 760.00 mm Hg, 191 °C, 376 °F | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

177.8 to 181.4 °F (EPA, 1998), 81.0 °C (177.8 °F) - closed cup, 178 °F (81 °C) (Closed cup), 81 °C c.c., 178 °F | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.59X10+4 mg/L at 25 °C, Soluble in about 40 parts water., Miscible with ethanol, chloroform and ether. Soluble in solution of the fixed alkali hydroxides., Miscible with acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, 25.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5 (moderate), soluble in water, very soluble (in ethanol), 2% | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.047 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.047 at 20 °C/4 °C, Density of saturated air at 25 °C = 1.00089 (Air = 1)[, 1.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.041-1.046, 1.05 | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 100.76 °F (EPA, 1998), 0.29 [mmHg], 0.18 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 33, (77 °F): 0.29 mmHg | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals in liquid becoming dark with age and exposure to light and air, White crystals [Note: A liquid above 88 degrees F], Colorless, yellowish, or pinkish crystals | |

CAS No. |

95-48-7 | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocresol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW84DH5I7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

88 °F (EPA, 1998), 31.0 °C, 29.8 °C, 31 °C, 88 °F | |

| Record name | O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

o-Cresol: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of o-cresol (2-methylphenol). The information is presented in a structured format to facilitate easy access and comparison, with a focus on quantitative data, experimental methodologies, and key reaction pathways.

Physical and Chemical Properties

This compound is an organic compound with the formula CH₃C₆H₄OH. It is an isomer of m-cresol (B1676322) and p-cresol (B1678582) and appears as a colorless to yellowish or pinkish liquid or solid with a characteristic phenolic odor.[1][2] It is a derivative of phenol (B47542) and is widely used as an intermediate in the production of other chemicals.[3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₈O | [1] |

| Molecular Weight | 108.14 g/mol | [1][4] |

| Appearance | Colorless to yellow, brown-yellow, or pinkish liquid or solid. Turns dark on exposure to air and light. | [1][5] |

| Odor | Phenolic, sweet, tarry odor | [1][6] |

| Melting Point | 29-31 °C (84.2-87.8 °F; 302.15-304.15 K) | [3][7] |

| Boiling Point | 191 °C (376 °F; 464.15 K) at 760 mmHg | [3][6] |

| Density | 1.048 g/cm³ at 25 °C | [8] |

| Vapor Pressure | 0.3 mmHg at 20 °C | [7] |

| Flash Point | 81 °C (178 °F) (closed cup) | [5][6][9] |

| Autoignition Temperature | 555 °C (1031 °F) | [5][10] |

| Refractive Index (n²⁰/D) | 1.541–1.550 | [7][11] |

| LogP (Octanol/Water Partition Coefficient) | 1.95 | [5][12] |

| pKa (Acid Dissociation Constant) | 10.316 | [3][13] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | 2.5 g/100 mL at 25 °C (moderately soluble) | [5][14] |

| Ethanol | Miscible | [1][9] |

| Ether | Miscible | [1][9] |

| Chloroform | Miscible | [1][9] |

| Benzene | Highly soluble | [14] |

| Fixed Alkali Hydroxides | Soluble | [1][9] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physical and chemical properties. Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[13][15][16]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[13]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[16] For pure this compound, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point of liquid this compound can be determined using a Thiele tube.[9][17][18]

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[17][18]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[18][19]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[17][18]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[17][18]

Solubility Determination

A general procedure for determining the solubility of this compound in water is as follows:

-

Sample Preparation: A known volume of distilled water is placed in a flask.

-

Addition of Solute: Small, accurately weighed portions of this compound are added to the water while stirring continuously at a constant temperature (e.g., 25 °C).[20]

-

Equilibration: The mixture is stirred until saturation is reached, indicated by the presence of undissolved this compound.

-

Analysis: The saturated solution is filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[21][22]

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of this compound can be determined using UV-Vis spectrophotometry.[7][23]

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.

-

Spectral Measurement: A small, constant amount of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.[7][23]

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have significantly different absorption is measured for each pH. The pKa is then calculated using the Henderson-Hasselbalch equation by plotting the log of the ratio of the concentrations of the deprotonated and protonated forms against the pH.[23][24]

Mandatory Visualizations

Metabolic and Analytical Pathways

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.

Caption: Metabolic pathway of toluene to this compound and its subsequent conjugation and excretion.

Caption: Experimental workflow for the quantification of this compound in biological samples.

Caption: Simplified workflow for the synthesis of this compound from phenol and methanol.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN101514145B - Method for preparing this compound - Google Patents [patents.google.com]

- 13. davjalandhar.com [davjalandhar.com]

- 14. This compound | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. m.youtube.com [m.youtube.com]

- 21. chemijournal.com [chemijournal.com]

- 22. osha.gov [osha.gov]

- 23. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. brainly.com [brainly.com]

An In-depth Technical Guide to the Synthesis of o-Cresol from Phenol and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ortho-cresol (this compound) from phenol (B47542) and methanol (B129727), a critical process in the production of various fine chemicals, pharmaceuticals, and polymers. This document details the underlying reaction mechanisms, catalytic systems, experimental protocols, and process parameters, with a focus on providing actionable data and insights for professionals in chemical research and drug development.

Introduction

Orththis compound (2-methylphenol) is a valuable chemical intermediate used in the synthesis of a wide range of products, including herbicides, antioxidants, disinfectants, and pharmaceuticals.[1][2] The industrial demand for high-purity this compound has driven extensive research into efficient and selective synthesis methods. Among these, the alkylation of phenol with methanol has emerged as a predominant and economically viable route.[1][3]

This process, typically carried out in the vapor phase over a solid acid or base catalyst, offers a direct pathway to this compound. However, the reaction chemistry is complex, involving competing O-alkylation to form anisole (B1667542) and C-alkylation at the ortho, meta, and para positions of the phenol ring.[4] Consequently, achieving high selectivity for the desired this compound isomer is a significant challenge, necessitating careful control of reaction conditions and catalyst properties. This guide will delve into the technical intricacies of this important transformation.

Reaction Pathways and Mechanisms

The synthesis of this compound from phenol and methanol proceeds through a network of parallel and consecutive reactions. The primary reaction pathways involve the electrophilic substitution of a methyl group from methanol onto the phenol molecule.

A simplified overview of the synthesis process is as follows:

Caption: High-level overview of the this compound synthesis process.

The detailed reaction mechanism involves two main competing pathways:

-

C-Alkylation (Direct Route): This pathway leads directly to the formation of cresols (o-, m-, and p-isomers) through the electrophilic attack of a methyl group on the aromatic ring of phenol. Ortho- and para-positions are electronically favored.

-

O-Alkylation (Indirect Route): This pathway results in the formation of anisole (methoxybenzene). Anisole can then undergo intramolecular rearrangement to form this compound or act as a methylating agent for another phenol molecule.[5]

The following diagram illustrates the key reaction pathways:

Caption: Reaction pathways in phenol methylation.

The selectivity towards this compound is highly dependent on the catalyst and reaction conditions. Catalysts with strong acidic sites tend to favor O-alkylation, while those with weaker acidic or stronger basic sites promote C-alkylation.[4]

Catalytic Systems and Performance Data

A variety of solid catalysts have been investigated for the vapor-phase methylation of phenol. The choice of catalyst is crucial for achieving high conversion and, more importantly, high selectivity to this compound.

Metal Oxide Catalysts

Metal oxides are widely used catalysts for this reaction, with magnesium oxide (MgO) and alumina (B75360) (Al₂O₃) being prominent examples.[1][6] Iron-based mixed oxides also show significant activity and selectivity.

| Catalyst | Temperature (°C) | Phenol Conversion (%) | This compound Selectivity (%) | Other Products | Reference |

| MgO | 480 | 31.3 | 24.3 | Anisole, 2,6-xylenol | [7] |

| Fe-Mg-O | 360 | 47.3 | >90 | Not specified | [8] |

| Iron-Chromium | 330 | >99 (Phenol) | - | 2,6-dimethylphenol, 2,4,6-trimethylphenol | [9] |

| γ-Al₂O₃ | 300-400 | ~60 | Main product | Xylenols, other isomers | [3] |

Zeolite Catalysts

Zeolites, with their shape-selective properties and tunable acidity, have been extensively studied for the alkylation of phenol.

| Catalyst | Temperature (°C) | Phenol Conversion (%) | This compound Selectivity (%) | Other Products | Reference |

| NaX | 320 | 81.0 | - | Anisole (93.9% sel.), cresols, 2,6-xylenol | [7] |

| NaY-I | 320 | 16.7 | - | Anisole (93.4% sel.) | [7] |

| HBEA | 200 | High | - | Anisole, this compound, p-cresol | [4] |

| HZSM-5 | 200 | Moderate | - | Anisole, this compound, p-cresol | [4] |

Spinel-Type Catalysts

Spinel-type catalysts, such as cobalt chromite, have also demonstrated high activity and ortho-selectivity.

| Catalyst | Temperature (°C) | Phenol Conversion (%) | Ortho-Selectivity (%) (this compound + 2,6-xylenol) | Reference |

| Co/Cr (molar ratio 0.8) | 420 | 97.3 | 94.8 | [8] |

Experimental Protocols

The following sections provide generalized experimental protocols for the vapor-phase and liquid-phase synthesis of this compound from phenol and methanol. These are intended as a starting point and should be optimized for specific laboratory setups and research goals.

Vapor-Phase Synthesis (Fixed-Bed Reactor)

This is the most common industrial method for producing this compound.[3][6]

Apparatus:

-

Fixed-bed catalytic reactor (e.g., quartz or stainless steel tube)

-

Furnace with temperature controller

-

Mass flow controllers for gases

-

High-pressure liquid pump for feeding reactants

-

Condenser and product collection system

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Preparation and Loading: A known amount of the chosen catalyst is packed into the reactor tube, typically supported on quartz wool. The catalyst is often pre-treated in situ by heating under a flow of inert gas (e.g., nitrogen) to a specific temperature to remove adsorbed moisture and activate the catalyst.

-

Reaction Setup: The reactor is heated to the desired reaction temperature (e.g., 200-500°C) under a continuous flow of an inert carrier gas (e.g., nitrogen).

-

Reactant Feeding: A mixture of phenol and methanol, at a specified molar ratio (e.g., 1:1 to 1:5), is fed into the reactor using a liquid pump. The liquid feed is vaporized before entering the catalyst bed. The weight hourly space velocity (WHSV) is controlled by adjusting the feed flow rate.

-

Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled trap. Gaseous byproducts are vented or collected for analysis.

-

Analysis: The collected liquid product is analyzed by gas chromatography to determine the conversion of phenol and the selectivity to this compound and other products.

Liquid-Phase Synthesis (Autoclave Reactor)

Liquid-phase methylation is an alternative method, often conducted at higher pressures.[10]

Apparatus:

-

High-pressure autoclave reactor with a stirrer and temperature and pressure controls

-

Heating mantle or oil bath

-

Condenser and sampling port

-

Gas chromatograph (GC) for analysis

Procedure:

-

Charging the Reactor: The autoclave is charged with phenol, methanol, and the catalyst (e.g., γ-Al₂O₃). The molar ratio of reactants and the catalyst loading are predetermined.

-

Reaction: The reactor is sealed and purged with an inert gas. The contents are then heated to the desired reaction temperature (e.g., 300-400°C) with continuous stirring. The reaction is carried out for a specified duration.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The reaction mixture is filtered to remove the catalyst.

-

Analysis: The liquid product is analyzed by GC to determine the product distribution.

Conclusion

The synthesis of this compound from phenol and methanol is a well-established yet continuously evolving field of industrial chemistry. The choice of catalyst and the fine-tuning of reaction parameters are paramount in achieving high yields and selectivities of the desired ortho-isomer. While metal oxides and zeolites are the workhorses for this transformation, ongoing research into novel catalytic materials, such as spinel-type oxides, continues to push the boundaries of efficiency and selectivity. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways and experimental methodologies is crucial for the efficient production of this compound and its derivatives, which are key building blocks in many pharmaceutical compounds. The data and protocols presented in this guide offer a solid foundation for further research and process development in this important area of chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cresol - Wikipedia [en.wikipedia.org]

- 3. chemcess.com [chemcess.com]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. chemcess.com [chemcess.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation - Google Patents [patents.google.com]

The Occurrence and Extraction of o-Cresol from Coal Tar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ortho-cresol (this compound) in coal tar, a byproduct of coal carbonization. It details the methodologies for its extraction and quantification, and touches upon its biological significance, offering valuable information for professionals in chemical research and drug development.

Natural Occurrence of this compound in Coal Tar

Coal tar is a highly complex mixture of thousands of chemical compounds, primarily aromatic hydrocarbons.[1][2] The composition of coal tar is variable and depends on the type of coal and the carbonization process used.[2] this compound is a phenolic compound found within the "middle oil" or "carbolic oil" fraction of distilled coal tar.[2][3] This fraction is particularly rich in phenols and cresols, collectively known as tar acids.[4]

The concentration of this compound in coal tar can vary, but it is a significant component of the phenolic fraction. Low-temperature coal tar is noted to be particularly rich in phenolic compounds, with concentrations ranging from 20% to 30%.[3]

Quantitative Data on this compound in Coal Tar

The following tables summarize the quantitative data on the composition of coal tar and the concentration of this compound found in various studies.

Table 1: General Composition of Coal Tar by Fraction

| Fraction | Percentage of Coal Tar | Key Components | Source |

| Light Oils | 0% - 2% | Benzene, Toluene, Xylene | [2] |

| Middle Oils (Carbolic Oil) | 16% - 18% | Phenols, Cresols , Naphthalene | [2] |

| Heavy Oils | 8% - 10% | Naphthalene and derivatives | [2] |

| Anthracene Oils | 16% - 20% | Anthracene, Phenanthrene, Carbazole | [2] |

| Pitch | ~50% | Polycyclic aromatic hydrocarbons | [2] |

Table 2: Reported Concentrations of this compound and Other Phenolic Compounds in Coal Tar

| Compound | Concentration | Source of Coal Tar/Fraction | Source |

| This compound | 3.50% | Artificial Coal Tar | [5] |

| m,p-Cresols | 3.6% | Coal Tar | [3] |

| p-Cresol (B1678582) | 8% | Artificial Coal Tar | [5] |

| Phenol (B47542) | 6% | Artificial Coal Tar | [5] |

| Total Phenolic Compounds | ~3% | Coke oven tar (in fractions distilling up to 300°C) | [2] |

| Total Phenolic Compounds | 33.25% | PT KPC Coal Tar | [6] |

| Total Phenolic Compounds | 17.58% | Arutmin-Kalimantan Coal Tar | [6] |

| This compound | 35.73 ± 0.25 mg/kg | Brazilian Coal Tar | [6] |

| m-Cresol (B1676322) | 66.63 ± 0.93 mg/kg | Brazilian Coal Tar | [6] |

| p-Cresol | 73.35 ± 1.17 mg/kg | Brazilian Coal Tar | [6] |

Experimental Protocols for Extraction and Quantification

The extraction of this compound from the complex mixture of coal tar involves several stages, primarily fractional distillation followed by further purification steps such as solvent extraction. Quantification is typically performed using chromatographic techniques.

Fractional Distillation of Coal Tar

Fractional distillation is the primary industrial method for the initial separation of coal tar into its main fractions based on differences in boiling points.[3][7]

Methodology:

-

Dehydration: Raw coal tar is initially heated to remove water.[3]

-

Primary Distillation: The dehydrated tar is fed into a distillation column. The temperature is gradually increased to separate the different fractions.[7]

-

Light Oil Fraction: Collected at a boiling point range of 80°C to 140°C.[7]

-

Carbolic Oil (Middle Oil) Fraction: This fraction, rich in cresols, is collected at an approximate temperature range of 150°C to 210°C.[2][3]

-

Naphthalene Fraction: Subsequently collected at a higher temperature.

-

Creosote Oil and Anthracene Oil Fractions: Collected at still higher temperatures.[2]

-

Pitch: The non-volatile residue remaining at the bottom of the column.[7]

-

-

Further Fractionation of Carbolic Oil: The collected carbolic oil is subjected to further fractional distillation to separate phenol (boiling point ~182°C) and to concentrate the cresol (B1669610) isomers (boiling points: this compound ~191°C, m-cresol ~202°C, p-cresol ~202°C).[3] Due to the close boiling points of m- and p-cresol, they are often collected as a mixture.[3]

Solvent Extraction of Cresols

Solvent extraction is a method used to selectively separate phenolic compounds, including this compound, from coal tar fractions.[5][8] This technique relies on the differential solubility of the components in two immiscible liquid phases.

Methodology:

-

Preparation of Artificial Coal Tar (for experimental studies): A model coal tar can be prepared by dissolving known quantities of phenol, this compound, and p-cresol in a diluent like kerosene.[5]

-

Solvent Selection: Aqueous solutions of solvents like methanol (B129727) or acetone (B3395972) are effective for extracting cresols.[5][8] Pure methanol and acetone are often completely miscible with coal tar and require the addition of water to form two phases.[5]

-

Extraction Process:

-

The coal tar or its phenolic fraction is brought into contact with the aqueous solvent in a separation vessel (e.g., a separatory funnel or a mixer-settler).

-

The mixture is agitated to facilitate the transfer of phenolic compounds from the organic phase (coal tar) to the aqueous solvent phase.

-

Optimal extraction conditions are crucial. For instance, one study found that an aqueous solution of methanol at a solvent-to-feed mass ratio of 1, an extraction temperature of 306K (33°C), and mixing at 35 rpm were most efficient.[5][8]

-

-

Phase Separation: After mixing, the mixture is allowed to settle, leading to the separation of the organic raffinate phase and the aqueous extract phase containing the cresols.

-

Recovery of Cresols: The cresols can be recovered from the aqueous extract by methods such as distillation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of this compound and other phenolic compounds in coal tar extracts.[5][6]

Methodology:

-

Sample Preparation: The extract containing cresols is prepared for injection. This may involve dilution with a suitable solvent and the addition of an internal standard for accurate quantification.[6]

-

Gas Chromatography (GC):

-

The sample is injected into the GC, where it is vaporized.

-

The vaporized sample is carried by an inert gas through a capillary column.

-

The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase.

-

-

Mass Spectrometry (MS):

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized and fragmented.

-

The mass-to-charge ratio of the resulting ions is measured, providing a unique "fingerprint" for each compound, allowing for its identification and quantification.

-

-

Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a calibration curve generated from known standards.[6]

Biological Significance and Relevance to Drug Development

For professionals in drug development, understanding the biological properties of compounds like this compound is crucial. Cresols are known to have bactericidal and fungicidal properties.[3] However, they also exhibit toxicity.

-

Metabolism: this compound is metabolized in the body, primarily through conjugation and oxidation.[9] It is a minor urinary metabolite of toluene.[9]

-

Toxicity: Cresols can denature and precipitate cellular proteins, which can lead to rapid poisoning.[9] Studies have shown that cresols can inhibit mitochondrial respiration in liver cells, suggesting that mitochondria may be a target for their hepatotoxic effects.[10] The toxicity of cresols has been studied, and they can cause irritation and corrosion at high concentrations.[11]

-

Signaling Pathways: While specific signaling pathways for this compound are not extensively detailed in the context of drug development, p-cresol has been shown to be involved in various biological activities, including acting as a signaling molecule and being implicated in the pathophysiology of conditions like chronic kidney disease.[12][13] The bioactivation of p-cresol by cytochrome P450 enzymes in the liver has been studied, leading to the formation of reactive metabolites.[14] Understanding these pathways for cresol isomers is an area of ongoing research.

The presence of this compound and other phenolic compounds in coal tar-based therapeutic products is also a consideration for their safety and mechanism of action.

This guide provides a foundational understanding of the natural occurrence of this compound in coal tar and the scientific principles behind its isolation and analysis. This knowledge is essential for researchers and professionals who utilize coal tar as a source of valuable chemical intermediates for various applications, including the synthesis of pharmaceuticals.

References

- 1. Separation of m-Cresol from Coal Tar Model Oil Using Propylamine-Based Ionic Liquids: Extraction and Interaction Mechanism Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coal Tar and its Products – Page 1000 – IspatGuru [ispatguru.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0002055) [hmdb.ca]

- 10. Effects of cresols (o-, m-, and p-isomers) on the bioenergetic system in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 13. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

o-Cresol CAS number 95-48-7 safety data sheet

An In-depth Technical Guide to the Safety of o-Cresol (CAS Number 95-48-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS 95-48-7), also known as 2-methylphenol. The information is compiled from Safety Data Sheets (SDS), toxicological reports, and research articles to assist in the safe handling, risk assessment, and understanding of the toxicological profile of this compound.

Chemical and Physical Properties

This compound is a colorless solid or liquid with a characteristic phenolic odor that darkens upon exposure to air and light.[1][2] It is an organic compound with the molecular formula C₇H₈O.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈O | [3][4] |

| Molecular Weight | 108.14 g/mol | [3][4] |

| Appearance | Colorless to pale-yellow solid or liquid | [2][5][6] |

| Odor | Phenolic, tarry | [1][2][6] |

| Melting Point | 29-32 °C (86 - 89.6 °F) | [1][7] |

| Boiling Point | 191 °C (376 °F) | [1][6][7] |

| Flash Point | 81 °C (178 °F) | [8] |

| Auto-ignition Temperature | 599 °C (1,110 °F) | [8] |

| Lower Explosion Limit | 1.3 Vol% | [8] |

| Vapor Pressure | 1 mmHg at 38.2 °C | [4] |

| Solubility | Slightly soluble in water | [1] |

| Density | ~1.03-1.05 g/cm³ | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[9][10]

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Chronic Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects |

Source: Compiled from multiple Safety Data Sheets.[3][9]

Hazard Pictograms:

corrosive skull and crossbones

Toxicological Data

This compound exhibits acute toxicity through oral and dermal routes of exposure. The liver, kidneys, and central nervous system are potential target organs for its toxicity.[8]

Table 3: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 121 mg/kg | [11][12] |

| LD50 | Mouse | Oral | 344 mg/kg | [12] |

| LD50 | Rat | Dermal | 620 mg/kg | [8] |

| LD50 | Rabbit | Dermal | 890 mg/kg | [8] |

| LC50 | Rat | Inhalation | > 1220 mg/m³ (1 hr) | [12] |

| LC50 | Mouse | Inhalation | 179 mg/m³ (2 hrs) | [8] |

Table 4: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL)

| Study Type | Species | Route | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Developmental Toxicity | Rat | Gavage | Gestation days 6-15 | 175 mg/kg/day | 450 mg/kg/day | Maternal toxicity (mortality, decreased weight gain) | |

| Reproductive Toxicity | Mouse | Diet | 14 weeks | 0.2% in feed (~263 mg/kg/day) | 0.5% in feed (~660 mg/kg/day) | Minimal evidence of generalized toxicity in F1 females | [9][13] |

| Subchronic Toxicity | Rat | Gavage | 13 weeks | - | 50 mg/kg/day | Neurological signs (hypoactivity, salivation, tremors) | [9] |

Experimental Protocols

Detailed experimental methodologies are critical for the interpretation and replication of toxicological data. Below are summaries of protocols used in key studies.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is conducted to assess the mutagenic potential of a substance.[9]

-

Guideline: OECD Guideline 471.[9]

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are typically used to detect various types of point mutations.[14]

-

Methodology: The test is performed using the plate incorporation method. This compound, dissolved in a suitable solvent (e.g., DMSO), is mixed with the bacterial culture and, for specific assays, a metabolic activation system (S9 fraction from induced rat liver). This mixture is then plated on minimal glucose agar (B569324) plates.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted after a defined incubation period. A significant, dose-dependent increase in revertant colonies compared to the control indicates mutagenic activity.

-

Results for this compound: this compound has not shown mutagenic activity in the Ames test.[9]

Reproductive Toxicity Study (Continuous Breeding Protocol)

This protocol is designed to evaluate the effects of a substance on the reproductive capabilities of an organism over a continuous exposure period.[9]

-

Test System: CD-1 Swiss mice.[9]

-

Methodology: Groups of male and female mice are administered this compound in their diet at various concentrations for a pre-cohabitation period, followed by a cohabitation period (e.g., 14 weeks).[9] During cohabitation, breeding pairs are continuously housed together. The offspring (F1 generation) may also be evaluated for reproductive performance.

-